Ethyl 3-hydroxy-3-(4-propoxyphenyl)propanoate
Description
Ethyl 3-hydroxy-3-(4-propoxyphenyl)propanoate is a β-hydroxy ester featuring a propoxy-substituted phenyl group and a hydroxyl group at the β-position of the propanoate backbone.
Properties
Molecular Formula |
C14H20O4 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(4-propoxyphenyl)propanoate |
InChI |
InChI=1S/C14H20O4/c1-3-9-18-12-7-5-11(6-8-12)13(15)10-14(16)17-4-2/h5-8,13,15H,3-4,9-10H2,1-2H3 |
InChI Key |
YBXOSYUQRSHSBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-3-(4-propoxyphenyl)propanoate typically involves esterification reactions. One common method is the Fischer esterification, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst. For this compound, the reaction involves ethyl alcohol and 3-hydroxy-3-(4-propoxyphenyl)propanoic acid under acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3-(4-propoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The propoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-oxo-3-(4-propoxyphenyl)propanoate.
Reduction: Formation of 3-hydroxy-3-(4-propoxyphenyl)propanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-3-(4-propoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-3-(4-propoxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with various biological pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The propoxy group in the target compound increases hydrophobicity compared to hydroxyl or nitro substituents. Chlorine or cyano groups enhance electronic effects, influencing reactivity .
- Molecular Weight : The target compound (estimated molecular formula: C₁₄H₂₀O₄) likely has a molecular weight of ~276.3 g/mol, intermediate between simpler analogs (e.g., ) and bulkier derivatives (e.g., ).
- Functional Groups : The β-hydroxy ester moiety is common across analogs, but substituents dictate solubility and stability. For instance, the hydrochloride salt in improves aqueous solubility, whereas nitro groups in may reduce stability.
Physicochemical and Functional Comparisons
Volatility and Aroma Potential
The hydroxy and propoxyphenyl groups in the target compound likely reduce volatility compared to ethyl propanoate (OAV >1 in wines ), but may introduce novel olfactory characteristics due to extended conjugation.
Flavor and Fragrance Industry
The propoxyphenyl group could impart unique sweet or herbal notes, differentiating it from simpler esters like ethyl hexanoate (banana/apple aroma ).
Pharmaceutical Intermediate
The hydrochloride salt of ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate highlights the role of β-hydroxy esters in drug discovery. The target compound’s propoxy group may enhance blood-brain barrier penetration compared to polar substituents (e.g., -OH ).
Biological Activity
Ethyl 3-hydroxy-3-(4-propoxyphenyl)propanoate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHO
- Molecular Weight : 222.28 g/mol
The compound contains a hydroxyl group and an ethyl ester, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against:
- Bacteria : The compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
- Fungi : It has also been reported to possess antifungal properties, particularly against common strains like Candida albicans.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory effects. Studies suggest that the compound may inhibit the production of pro-inflammatory cytokines, potentially providing therapeutic benefits in inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
- Cell Signaling Modulation : It may influence cell signaling pathways related to inflammation and immune responses.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
-
Study on Antimicrobial Activity :
- A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
- Anti-inflammatory Research :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | COX inhibition, cytokine modulation |
| Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate | Moderate | Yes | COX inhibition |
| Ethyl 4-hydroxybenzoate | Yes | No | Membrane disruption |
This table illustrates how this compound compares with other compounds regarding its biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
